4-Amino-3,3-difluoro-2-methylbutan-2-OL hcl 4-Amino-3,3-difluoro-2-methylbutan-2-OL hcl
Brand Name: Vulcanchem
CAS No.: 2089649-04-5
VCID: VC7771011
InChI: InChI=1S/C5H11F2NO.ClH/c1-4(2,9)5(6,7)3-8;/h9H,3,8H2,1-2H3;1H
SMILES: CC(C)(C(CN)(F)F)O.Cl
Molecular Formula: C5H12ClF2NO
Molecular Weight: 175.6

4-Amino-3,3-difluoro-2-methylbutan-2-OL hcl

CAS No.: 2089649-04-5

Cat. No.: VC7771011

Molecular Formula: C5H12ClF2NO

Molecular Weight: 175.6

* For research use only. Not for human or veterinary use.

4-Amino-3,3-difluoro-2-methylbutan-2-OL hcl - 2089649-04-5

Specification

CAS No. 2089649-04-5
Molecular Formula C5H12ClF2NO
Molecular Weight 175.6
IUPAC Name 4-amino-3,3-difluoro-2-methylbutan-2-ol;hydrochloride
Standard InChI InChI=1S/C5H11F2NO.ClH/c1-4(2,9)5(6,7)3-8;/h9H,3,8H2,1-2H3;1H
Standard InChI Key UDDKEZUTAABKHZ-UHFFFAOYSA-N
SMILES CC(C)(C(CN)(F)F)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central 2-methylbutan-2-ol scaffold substituted with amino and fluorine groups at the 3- and 4-positions, respectively. The hydrochloride salt form enhances solubility in polar solvents, a property critical for biomedical applications. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC5H12ClF2NO\text{C}_5\text{H}_{12}\text{ClF}_2\text{NO}
Molecular Weight175.60 g/mol
SMILES NotationCC(C)(C(F)(CN)F)O.[H]Cl
MDL NumberMFCD30829446

The SMILES string confirms the presence of a tertiary alcohol (C(C)(C)(O)\text{C}(C)(C)(O)), adjacent difluoro groups (C(F)(F)\text{C}(F)(F)), and a protonated amine (CN\text{CN}) stabilized by chloride counterions .

Stereochemical Considerations

While no explicit stereochemical data are available in the reviewed sources, the 3,3-difluoro substitution imposes geometric constraints that likely restrict rotational freedom around the C3-C4 bond. Comparative analysis with structurally similar compounds, such as 4-amino-3-methylbutan-2-ol (PubChem CID 13396323), suggests potential enantiomeric behavior warranting further chiroptical characterization .

Synthetic Methodologies

Challenges in Fluorine Integration

The simultaneous incorporation of two fluorine atoms at the 3-position poses steric and electronic challenges. Strategies from trifluoroethanol synthesis—such as controlled oxidation of silyl-protected intermediates—may mitigate side reactions like defluorination or over-alkylation .

Applications in Pharmaceutical and Industrial Contexts

Antibiotic and Antiviral Agent Development

Ambeed data classify this compound under "Antibiotic and Antivirus" research (Category 4203), implicating its role in targeting microbial enzymes or viral replication machinery . Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic protein pockets, a trait exploited in fluoroquinolone antibiotics .

Fluorescent Probes and Staining

The compound’s inclusion in "Fluorescent Probe / Staining" research (Category 1227) suggests utility in bioimaging or cellular tracking . The amine group enables conjugation to fluorophores, while fluorine atoms may modulate photostability and emission spectra.

Pharmaceutical Formulation

As a "Pharmaceutical Research" candidate (Category 2128), the hydrochloride salt form improves bioavailability for oral or injectable formulations . Preclinical studies are needed to assess pharmacokinetics and metabolism.

Physicochemical Properties and Stability

Experimental Data Gaps

Available sources lack critical data on melting point, boiling point, solubility, and partition coefficients . These gaps hinder formulation development and regulatory compliance.

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